![molecular formula C6H5F3N2O B566905 5-(Trifluoromethoxy)pyridin-2-amine CAS No. 1221171-88-5](/img/structure/B566905.png)
5-(Trifluoromethoxy)pyridin-2-amine
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Overview
Description
5-(Trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5F3N2O . It has a molecular weight of 178.11 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various scientific literature . For instance, one method involves the reaction of N-(4-methoxybenzyl)-5-(trifluoromethoxy)pyridin-2-amine with 4-methylbenzoate in the presence of 0.6 N HCl .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Multicomponent Synthesis of Pyrrolo[3,4-b]pyridin-5-one
A study by Janvier et al. (2002) details a multicomponent synthesis process starting from simple and readily available inputs, including a step where 5-aminooxazole reacts to form pyrrolo[3,4-b]pyridin-5-one, indicating potential use in scaffold-generating reactions for complex molecules (Janvier et al., 2002).
Synthesis of Novel Pyridine Fused Polycyclic Amines
Baker et al. (2003) describe the synthesis of novel pyridine fused polycyclic bridgehead amines, highlighting the compound's role in creating complex molecular structures, potentially useful in pharmaceutical research (Baker et al., 2003).
Anticancer Agents Development
Chavva et al. (2013) report on the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives from a starting material that includes 5-(Trifluoromethoxy)pyridin-2-amine. These compounds were found to exhibit promising bioactivity against several cancer cell lines (Chavva et al., 2013).
Building Blocks for Life-Sciences-Oriented Research
Manteau et al. (2010) discuss the efficient and straightforward large-scale synthesis of various (Trifluoromethoxy)pyridines, including this compound. This synthesis provides important building blocks for research in the life sciences (Manteau et al., 2010).
Application in Enzymatic Synthesis
Stankevičiūtė et al. (2016) explored the application of enzymes or whole cells for the preparation of hydroxylated pyridines, indicating that this compound could be useful in the enzymatic synthesis of pyridinols and pyridinamines, important intermediates in the chemical industry (Stankevičiūtė et al., 2016).
N-Protection of Amines
Karimian and Tajik (2014) reported a method for the N-tert-butoxycarbonylation of amines using a pyridinium-based catalyst. This process, involving pyridine derivatives, could be relevant for the modification or protection of amine groups in various chemical syntheses (Karimian & Tajik, 2014).
Toxicity and Safety in Industrial Applications
Tao et al. (2022) provided a case study of a man who inhaled 5-amino-2-(trifluoromethyl)pyridine at work, leading to serious health issues like methemoglobinemia and toxic encephalopathy. This highlights the need for caution in handling such compounds in industrial settings (Tao et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Relevant Papers Several papers have been published on the synthesis and applications of 5-(Trifluoromethoxy)pyridin-2-amine and its derivatives . These papers provide valuable insights into the chemical properties and potential uses of this compound.
Mechanism of Action
Target of Action
This compound is used primarily for research and development purposes , and its specific targets within biological systems are still under investigation.
Mode of Action
It is known that the trifluoromethyl group (-cf3) in many pharmaceuticals significantly affects their pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including 5-(Trifluoromethoxy)pyridin-2-amine . .
properties
IUPAC Name |
5-(trifluoromethoxy)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQWUCBICRJGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678827 |
Source
|
Record name | 5-(Trifluoromethoxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221171-88-5 |
Source
|
Record name | 5-(Trifluoromethoxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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